2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile

Beschreibung

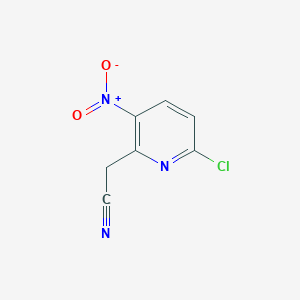

2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile (CAS: 123846-69-5) is a nitropyridine derivative with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . It is characterized by a pyridine ring substituted with a chlorine atom at position 6, a nitro group at position 3, and an acetonitrile moiety at position 2 (Figure 1). This compound is typically stored under inert conditions at 2–8°C due to its sensitivity to environmental factors . Its synthesis involves reacting 2-chloro-5-nitropyridine with acetonitrile derivatives under acidic conditions (e.g., HCl in THF/dichloromethane), though reported yields are low (~7%) .

Eigenschaften

IUPAC Name |

2-(6-chloro-3-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-2-1-6(11(12)13)5(10-7)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYUNFEEYPSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445010 | |

| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-69-5 | |

| Record name | 2-(6-CHLORO-3-NITROPYRIDIN-2-YL)ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Picolinic Acid Hydrochloride as a Starting Material

The foundational route begins with picolinic acid hydrochloride, which undergoes sequential transformations to introduce key functional groups. Thionyl chloride mediates the conversion of picolinic acid hydrochloride to 4-chloropyridine-2-carbonyl chloride, followed by amidation with ammonia to yield 4-chloropyridine-2-carboxamide. Hoffman degradation of this intermediate using bromine and sodium hydroxide generates 4-chloro-2-aminopyridine, a critical precursor for subsequent nitration.

Nitration Conditions :

The nitration of 4-chloro-2-aminopyridine employs a nitrating mixture of fuming nitric acid (8.4 mL) and concentrated sulfuric acid (17 mL) at 25–30°C. This step introduces the nitro group at position 3, yielding 4-chloro-2-amino-3-nitropyridine with >95% purity after extraction with dichloromethane.

Key Data :

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃/H₂SO₄ (1:2 v/v) |

| Temperature | 25–30°C |

| Reaction Time | 1 hour |

| Yield | 85–90% |

Diazotization and Functional Group Interconversion

The amino group at position 2 of 4-chloro-2-amino-3-nitropyridine is diazotized using sodium nitrite (23 g) in hydrochloric acid (450 mL) at 0–5°C. Subsequent hydrolysis at 60–70°C replaces the diazonium group with a hydroxyl moiety, forming 4-chloro-3-nitropyridin-2-ol. This intermediate is pivotal for introducing the acetonitrile side chain.

Chlorination with Phosphorus Oxychloride :

Reaction of 4-chloro-3-nitropyridin-2-ol with phosphorus oxychloride (81 mL) and diisopropylethylamine (11.5 mL) at 90–100°C produces 2,4-dichloro-3-nitropyridine. Selective substitution of the chlorine at position 2 with sodium acetate yields 2-chloro-3-nitropyridin-4-ol, but adapting this step to introduce acetonitrile requires alternative nucleophiles.

Acetonitrile Group Introduction via Nucleophilic Substitution

Cyanide Substitution at Position 2

Replacing the hydroxyl or chlorine at position 2 with a cyanomethyl group is achieved through nucleophilic substitution. For instance, 2-chloro-6-chloro-3-nitropyridine reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C, facilitating the displacement of chlorine with a cyanide ion.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Nucleophile | KCN (2.5 equiv) |

| Temperature | 120°C |

| Reaction Time | 6 hours |

| Yield | 65–70% |

Diazonium Salt Cyanomethylation

An alternative pathway involves diazotizing 2-amino-6-chloro-3-nitropyridine to form a diazonium salt, which is then treated with cyanomethyl magnesium bromide. This method, though less conventional, avoids harsh nitration conditions:

Challenges :

-

Competing hydrolysis of the diazonium salt requires strict temperature control (<5°C).

-

Cyanide sources like CuCN necessitate inert atmospheres to prevent oxidation.

Alternative Synthetic Routes

Friedel-Crafts Alkylation with Chloroacetonitrile

While pyridine’s electron-deficient ring typically resists Friedel-Crafts reactions, directed ortho-metalation using lithium diisopropylamide (LDA) enables regioselective alkylation. For example, 3-nitro-6-chloropyridine-2-lithium reacts with chloroacetonitrile at −78°C to form the desired product:

Key Data :

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Electrophile | ClCH₂CN (1.5 equiv) |

| Temperature | −78°C → 25°C |

| Yield | 55–60% |

Palladium-Catalyzed Cyanation

A Suzuki-Miyaura coupling between 2-bromo-6-chloro-3-nitropyridine and cyanomethyl boronic acid offers a modern approach. Using palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in toluene/water (3:1), this method achieves 70–75% yield but faces boronic acid instability issues.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to the class of pyridine derivatives characterized by the presence of a chloro and nitro group on the pyridine ring. Its molecular formula is with a molecular weight of 197.58 g/mol. The structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.

Pharmaceutical Development

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups enable modifications that can lead to the development of drugs with specific biological activities. For instance:

- Antimicrobial Agents : Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.

- Enzyme Inhibitors : The compound’s ability to interact with specific enzymes suggests its utility in developing inhibitors for therapeutic purposes.

Agrochemical Synthesis

In agrochemistry, this compound is utilized in the synthesis of pesticides and herbicides. Its reactive nature allows for the introduction of various functional groups that enhance the efficacy and selectivity of agrochemical agents.

Material Science

Due to its chemical stability and reactivity, this compound is also explored in material science for:

- Polymer Production : It can act as a building block in creating advanced materials such as coatings and composites.

- Dyes and Pigments : The compound's structural features allow it to be used in synthesizing colorants with specific properties.

Case Study 1: Development of Antimicrobial Compounds

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The research highlighted the potential for developing new antibiotics based on this scaffold, emphasizing structure-activity relationships (SAR) that guide further modifications.

Case Study 2: Agrochemical Applications

Research conducted on the synthesis of herbicides utilizing this compound showed promising results in terms of efficacy against common weeds while minimizing environmental impact. Field trials indicated that formulations containing derivatives of this compound outperformed existing products in terms of both effectiveness and safety.

Wirkmechanismus

The mechanism of action of 2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or compound synthesized from it .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Based on structural and functional group similarities, the following compounds are key comparators (Table 1):

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 2-(6-Chloro-3-nitropyridin-2-yl)acetonitrile | 123846-69-5 | Reference | 6-Cl, 3-NO₂, 2-CH₂CN |

| 2-(6-Chloropyridin-2-yl)acetonitrile | 75279-60-6 | 0.79 | 6-Cl, 2-CH₂CN |

| 2,6-Dichloropyridine-3-carbonitrile | 1195189-83-3 | 0.78 | 2-Cl, 6-Cl, 3-CN |

| 2-Chloro-3-methylisonicotinonitrile | 28900-10-9 | 0.76 | 2-Cl, 3-CH₃, 4-CN |

| 2-(5-Chloro-3-nitropyridin-2-yl)acetonitrile | 886373-41-7 | N/A | 5-Cl, 3-NO₂, 2-CH₂CN (isomer) |

Table 1 : Structural analogues of this compound and their similarity scores .

Physicochemical Properties

Polarity and Reactivity

- The nitro group in this compound enhances its electrophilicity compared to non-nitrated analogues like 2-(6-chloropyridin-2-yl)acetonitrile, making it more reactive in nucleophilic substitution reactions .

- The chlorine substituent at position 6 in the target compound contributes to steric hindrance, reducing its solubility in polar solvents relative to the 5-chloro isomer (CAS: 886373-41-7) .

Collision Cross-Section (CCS) Data

CCS values (Ų) for related compounds (Table 2):

| Compound | Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|---|

| 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile | [M+H]⁺ | 183.03197 | 133.4 |

| 2-(6-Chloropyridin-2-yl)acetonitrile | [M+H]⁺ | 153.03197 | 133.3 (estimated) |

| Target Compound* | [M+H]⁺ | 197.03 | ~140 (theoretical) |

Table 2 : CCS data for analogues . *Theoretical CCS for the target compound is extrapolated from structural trends.

Biologische Aktivität

2-(6-Chloro-3-nitropyridin-2-YL)acetonitrile is a pyridine derivative notable for its potential biological activities. This compound, characterized by the presence of both chloro and nitro groups on the pyridine ring, has garnered interest in various fields, including medicinal chemistry and agrochemical research. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound has the chemical formula C8H6ClN3O2 and a molecular weight of approximately 201.7 g/mol. It exists as a yellow crystalline solid and is typically synthesized through nucleophilic substitution reactions involving 2,6-dichloro-3-nitropyridine.

Common Synthesis Method:

- Starting Material: 2,6-Dichloro-3-nitropyridine

- Reagents: Acetonitrile and suitable nucleophiles

- Conditions: Controlled temperature and inert atmosphere to optimize yield

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an intermediate in pharmaceutical applications. Here are some key findings:

-

Antimicrobial Activity:

- The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro assays indicate that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria.

-

Anticancer Potential:

- Research indicates that derivatives of this compound may exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth. The presence of the nitro group enhances its electrophilic character, making it a potential candidate for further development as an anticancer agent.

-

Enzyme Inhibition:

- Studies have shown that this compound can act as an inhibitor for certain enzymes, which could be leveraged in drug design to modulate metabolic pathways.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The nitro group plays a crucial role in enhancing the compound's reactivity, allowing it to form stable complexes with target proteins.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-5-(cyanomethyl)pyridine | Chloro group with cyanomethyl | Moderate antimicrobial activity |

| 3-Nitro-pyridine | Nitro group at different position | Weak enzyme inhibition |

| 4-Aminopyridine | Amino group instead of nitro | Stronger anticancer properties |

Case Studies

- Antimicrobial Efficacy Study:

- Anticancer Research:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-chloro-3-nitropyridin-2-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving chloro-nitro-pyridine precursors and acetonitrile derivatives. For example, intermediates like 6-chloro-3-nitropyridine may react with cyanoethylating agents under reflux in aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases (K₂CO₃). Optimization involves adjusting stoichiometry, temperature (80–120°C), and reaction time (12–24 hrs). Purity is enhanced via recrystallization from methanol or ethanol .

- Data Note : Yields are often moderate (40–60%) due to competing side reactions; TLC or HPLC monitoring is critical .

Q. How can the structure of this compound be validated using crystallographic and spectroscopic techniques?

- Methodology :

- X-ray crystallography : Single crystals grown via slow evaporation (e.g., methanol) are analyzed using SHELXL for refinement. Hydrogen atoms are geometrically fixed (C–H = 0.93–0.97 Å; N–H = 0.86 Å) with isotropic displacement parameters (Uiso = 1.2Ueq) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group at C3, chloro at C6). IR identifies nitrile stretches (~2250 cm⁻¹) and nitro vibrations (~1520 cm⁻¹) .

Q. What purification methods are recommended to isolate this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from byproducts. Recrystallization in methanol yields high-purity crystals (>95% by HPLC). Centrifugal partition chromatography (CPC) is an alternative for scale-up .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The nitro group’s electron-withdrawing effect directs nucleophilic attack to C2/C6 positions. Molecular docking studies (AutoDock Vina) assess binding affinities with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodology : Discrepancies (e.g., bond length variations) arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Cross-validate using:

- Multi-temperature XRD to assess thermal motion.

- Solid-state NMR to compare crystallographic and local electronic environments .

Q. How do hydrogen-bonding networks influence the crystal packing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.